N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine
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Overview
Description
N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine is a chemical compound that belongs to the class of organic azides. This compound is characterized by the presence of an azide group (-N3) and a nitrophenyl group, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine typically involves the reaction of L-cysteine with N-acetyl groups and azido-nitrophenyl derivatives. The process often requires specific reaction conditions, including controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The nitrophenyl group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as tin hydrides or lithium aluminum hydride.
Nucleophiles: Such as primary amines or alcohols
Major Products Formed
The major products formed from these reactions include nitrenes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and click chemistry.
Biology: Employed in the study of protein interactions and labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine involves the formation of reactive intermediates such as nitrenes upon exposure to specific conditions (e.g., UV light). These intermediates can then interact with various molecular targets, including nucleophiles and double bonds, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organic azides and nitrophenyl derivatives, such as:
Sulfo-SANPAH: A water-soluble crosslinker with similar reactivity.
ANB-NOS: A lipophilic crosslinker used for intracellular conjugations
Uniqueness
N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
61340-99-6 |
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Molecular Formula |
C13H13N5O6S |
Molecular Weight |
367.34 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H13N5O6S/c1-7(19)15-11(13(21)22)5-25-6-12(20)8-2-9(16-17-14)4-10(3-8)18(23)24/h2-4,11H,5-6H2,1H3,(H,15,19)(H,21,22)/t11-/m0/s1 |
InChI Key |
QSHPFNVRAUXURE-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-])C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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